Taletrectinib free base, also known as AB-106 or DS-6051b, is a potent oral inhibitor targeting the anaplastic lymphoma kinase and c-ros oncogene 1 tyrosine kinases, specifically designed for treating ROS1-positive non-small cell lung cancer. This compound has shown significant efficacy in clinical trials, particularly against specific mutations that confer resistance to earlier-generation tyrosine kinase inhibitors. Taletrectinib is classified as a selective ROS1 and pan-NTRK (neurotrophic receptor tyrosine kinase) inhibitor, making it a critical therapeutic option for patients with advanced ROS1-positive tumors.
Taletrectinib was developed by Daiichi Sankyo and is classified under the category of small molecule inhibitors. It specifically targets ROS1 fusions, which occur in approximately 1 to 2 percent of non-small cell lung cancers. The compound functions by inhibiting the activity of the ROS1 tyrosine kinase, which is involved in tumorigenesis when aberrantly activated through genetic fusions.
The synthesis of taletrectinib involves multi-step organic reactions that incorporate various chemical transformations to construct its complex molecular framework. While specific proprietary methods are not publicly disclosed, the general synthetic approach includes:
The synthesis aims to achieve high purity and yield, which are crucial for ensuring the compound's efficacy and safety in clinical applications.
Taletrectinib's molecular structure can be described using its chemical formula and structural representation. The compound features a complex arrangement that allows it to bind selectively to the active site of the ROS1 tyrosine kinase.
The precise three-dimensional conformation of taletrectinib can be modeled using computational chemistry tools, which provide insights into its binding affinity and mechanism of action.
Taletrectinib undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is critical for optimizing dosing regimens and minimizing potential side effects associated with off-target activities.
Taletrectinib exerts its therapeutic effects through a well-defined mechanism:
Clinical data indicate that patients treated with taletrectinib show significant improvements in progression-free survival compared to those receiving standard therapies.
Taletrectinib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems and ensuring patient compliance.
Taletrectinib is primarily used in oncology for treating patients with advanced ROS1-positive non-small cell lung cancer. Its applications include:
Taletrectinib free base (DS-6051b/AB-106) is a next-generation macrocyclic tyrosine kinase inhibitor designed with structural features enabling high-affinity ROS1 inhibition. Its macrocyclic core enforces a rigid conformation that optimally positions functional groups to engage key residues in the ROS1 ATP-binding pocket. Specifically, the aminopyridine moiety forms critical hydrogen bonds with the hinge region residue Met2029, while the fluorinated phenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue Leu2027. This configuration allows potent inhibition of both wild-type ROS1 and resistance mutants, notably the solvent-front mutation ROS1G2032R, which sterically hinders binding of bulkier inhibitors [1] [4].
Table 1: Binding Affinity of Taletrectinib Against ROS1 Kinase Variants
ROS1 Variant | IC₅₀ (nM) | Resistance Mechanism Addressed |
---|---|---|
Wild-type | 0.207 | N/A |
G2032R (solvent-front) | 0.98 | Steric interference |
D2033N (gatekeeper) | 1.2* | Altered ATP affinity |
L2026M (β-sheet) | 0.5* | Conformational change |
*Computational modeling data extrapolated from biochemical assays [1] [4] [8]
Molecular dynamics simulations reveal that taletrectinib’s compact structure allows accommodation of the G2032R mutation through hydrophobic interactions with Val2040 and Gly2041, avoiding steric clashes that limit first-generation inhibitors. This is evidenced by >100-fold higher potency against ROS1G2032R compared to crizotinib (IC₅₀: 0.98 nM vs. >500 nM) [4] [8].
Taletrectinib demonstrates pan-NTRK inhibitory activity, targeting all three tropomyosin receptor kinase (TRK) family members with low-nanomolar potency. Its pyrazolo[1,5-a]pyrimidine scaffold facilitates hydrogen bonding with Asp668 in NTRK1, a conserved residue critical for ATP coordination. Kinetic binding assays reveal slow dissociation rates (>60 min half-life), supporting sustained target engagement [4] [5].
Table 2: Isoform-Selective Inhibition Profiles of Taletrectinib
Kinase Isoform | IC₅₀ (nM) | Cellular Model | Clinical Relevance |
---|---|---|---|
NTRK1 (TRKA) | 0.622 | Ba/F3 TPM3-NTRK1 cells | Solid tumors with NTRK1 fusions |
NTRK2 (TRKB) | 2.28 | Ba/F3 ETV6-NTRK2 cells | Brain-metastatic NTRK2+ cancers |
NTRK3 (TRKC) | 0.98 | KM12 colorectal cancer cells | Secretory carcinomas, infantile fibrosarcomas |
Data derived from cell-free recombinant kinase assays and viability assays in NTRK-fusion-driven Ba/F3 cells [4] [5] [9]. NTRK3 inhibition is notably 2.3-fold more potent than NTRK2, attributed to subtle differences in the NTRK3 ATP-pocket hydrophobicity accommodating taletrectinib’s fluorophenyl group. Despite this variance, taletrectinib achieves comprehensive pathway suppression in NTRK-fusion models, with complete phospho-TRK ablation observed at concentrations ≥100 nM [5].
A critical pharmacological advantage of taletrectinib is its engineered selectivity for ROS1/NTRK over homologous kinases, particularly TRKA/B/C. While entrectinib and repotrectinib exhibit significant TRKB inhibition (IC₅₀ < 5 nM), taletrectinib shows 11- to 20-fold selectivity for ROS1 over TRKB (IC₅₀: ROS1 = 0.207 nM vs. TRKB = 2.28 nM). This differential is clinically relevant as TRKB inhibition in the central nervous system associates with neurologic adverse events (dizziness, dysgeusia) via disruption of BDNF/TRKB signaling [1] [3] [6].
Kinome-wide profiling (468 kinases) at 1 µM taletrectinib confirms selectivity, with >90% inhibition observed only for ROS1, NTRK isoforms, and ALK (Table 3). Off-target risks include moderate inhibition of:
Table 3: Selectivity Profile of Taletrectinib Across Kinase Families
Kinase Group | Representative Kinases Inhibited | Inhibition at 1 µM (%) | Potential Clinical Relevance |
---|---|---|---|
Target Kinases | ROS1, NTRK1/2/3 | >95% | Therapeutic efficacy |
Homologous Off-Targets | TRKB, TRKA | 50-70% | Neurologic toxicity risk |
Moderate Off-Targets | ACK1, DDR1, LTK | 70-90% | Unclear relevance |
Low-Risk Kinases | KIT, EGFR, VEGFR2 | <30% | Minimal safety concerns |
Data from competitive binding assays (KINOMEscan) and cellular thermal shift assays [1] [3] [6]. Computational docking illustrates that taletrectinib’s smaller macrocycle avoids clashes with TRKA’s Leu590 and TRKB’s Phe589, residues that create steric hindrance for bulkier inhibitors like repotrectinib. This structural refinement minimizes off-target neurological effects while retaining antitumor efficacy [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7